molecular formula C20H21N3O3 B5913416 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE

1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE

Cat. No.: B5913416
M. Wt: 351.4 g/mol
InChI Key: RRHSTRMFPLDTJZ-UHFFFAOYSA-N
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Description

1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization of the quinoline core: Introduction of the carboxylic acid group at the 3-position can be done via Friedel-Crafts acylation.

    Amide formation: The carboxylic acid group can be converted to an amide by reacting with 6-methyl-pyridin-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-hydroxy derivatives.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid derivatives: These compounds share a similar core structure and have diverse biological activities.

    Pyridine derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and biological properties.

Uniqueness

1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-METHYL-PYRIDIN-2-YL)-AMIDE is unique due to the specific combination of functional groups and the presence of both quinoline and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-butyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-12-23-15-10-6-5-9-14(15)18(24)17(20(23)26)19(25)22-16-11-7-8-13(2)21-16/h5-11,24H,3-4,12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHSTRMFPLDTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=N3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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